What are the physicochemical properties of [1,1'-Biphenyl]-4-yltriethoxysilane?
What are the physicochemical properties of [1,1'-Biphenyl]-4-yltriethoxysilane?
An In-depth Technical Guide to the Physicochemical Properties and Applications of [1,1'-Biphenyl]-4-yltriethoxysilane
Introduction: A Molecular Bridge Between Organic and Inorganic Worlds
[1,1'-Biphenyl]-4-yltriethoxysilane stands as a prime example of a versatile organofunctional silane, a class of molecules that has revolutionized materials science. Its unique bifunctional architecture, comprising a rigid, hydrophobic biphenyl core and a reactive triethoxysilyl group, enables it to act as a molecular bridge, covalently connecting disparate inorganic and organic materials. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and applications, offering researchers and development professionals the technical insights required to harness its full potential in creating advanced materials. The narrative is structured to not only present data but to explain the causality behind the compound's behavior and the logic underpinning its application methodologies.
Part 1: Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity and structure is the foundation upon which all further scientific inquiry is built. [1,1'-Biphenyl]-4-yltriethoxysilane is identified by several key descriptors, summarized below.
| Identifier | Value |
| IUPAC Name | triethoxy(4-phenylphenyl)silane[1] |
| Common Synonyms | 4-triethoxysilyl-1,1'-biphenyl[1][2][3], 4-(Triethoxysilyl)biphenyl[2], 4-Biphenyltriethoxysilane[2][3] |
| CAS Number | 18056-97-8[1][2][3] |
| Molecular Formula | C₁₈H₂₄O₃Si[1][2][3] |
| Molecular Weight | 316.47 g/mol [3] |
The structure's ingenuity lies in its duality. The triethoxysilyl group, -Si(OCH₂CH₃)₃, provides a reactive handle for forming robust siloxane bonds (Si-O-Si) with inorganic substrates like glass, silica, and metal oxides upon hydrolysis. Conversely, the biphenyl group, a pair of interconnected phenyl rings, presents a rigid, thermally stable, and hydrophobic organic moiety that can effectively interface with polymer matrices or functionalize a surface.
Caption: Molecular structure of [1,1'-Biphenyl]-4-yltriethoxysilane.
Part 2: Core Physicochemical Properties
The physical properties of [1,1'-Biphenyl]-4-yltriethoxysilane dictate its handling, processing, and performance characteristics. These properties are a direct consequence of its molecular structure.
| Property | Value | Source(s) |
| Appearance | Colorless to yellowish viscous liquid | [2][3] |
| Boiling Point | 152 °C @ 0.25 mmHg | [3][4] |
| Melting Point | -20 °C (Predicted) | [3] |
| Density | 1.05 g/mL | [3][4] |
| Refractive Index (n₂₀/D) | 1.5278 | [3][4] |
| Solubility | Soluble in most organic solvents (alcohols, ethers, benzene) | [5] |
| Water Solubility | Very slightly soluble; reacts slowly with water | [3][5] |
| Stability | Stable under anhydrous conditions; sensitive to moisture | [3] |
The compound's state as a liquid at ambient temperatures simplifies its use in many coating and synthesis applications, allowing for solvent-free processing or easy dissolution. Its high boiling point reflects its significant molecular mass and the strong intermolecular forces associated with the biphenyl system. The most critical property from an application standpoint is its reactivity towards moisture, which is the cornerstone of its utility and is discussed in detail next.
Part 3: The Chemistry of Activation: Hydrolysis and Condensation
The functionality of all alkoxysilanes, including [1,1'-Biphenyl]-4-yltriethoxysilane, is unlocked through a two-step process: hydrolysis followed by condensation. This sequence transforms the soluble, monomeric silane into a cross-linked polysiloxane network that can bond to surfaces or form a new material phase.
Step 1: Hydrolysis In the presence of water, the three ethoxy groups (-OCH₂CH₃) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH). This reaction releases ethanol as a byproduct. The resulting species is a reactive silanetriol, (C₁₂H₉)-Si(OH)₃. The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions acting as catalysts.[6][7][8]
Step 2: Condensation The newly formed silanol groups are unstable and readily condense with each other or with hydroxyl groups on an inorganic substrate (e.g., the surface of glass). This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si) and releases water. This process can continue, building up a durable, cross-linked polymer network.
Caption: The two-stage reaction pathway of [1,1'-Biphenyl]-4-yltriethoxysilane.
Part 4: Analytical Characterization Protocols
Validating the identity, purity, and structure of [1,1'-Biphenyl]-4-yltriethoxysilane is critical. The following are standard, self-validating protocols for its characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides an unambiguous map of the molecule's hydrogen, carbon, and silicon environments, confirming its structure and purity.
Methodology:
-
Sample Preparation: Prepare a ~5-10 mg/mL solution in a deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous to prevent premature hydrolysis.
-
¹H NMR Analysis:
-
Expected Signals:
-
A complex multiplet pattern in the aromatic region (~7.3-7.8 ppm) corresponding to the 9 protons of the biphenyl group.
-
A quartet at ~3.9 ppm corresponding to the 6 methylene protons (-O-CH₂-CH₃) of the ethoxy groups.
-
A triplet at ~1.2 ppm corresponding to the 9 methyl protons (-O-CH₂-CH₃) of the ethoxy groups.
-
-
Validation: Integration of these regions should yield a proton ratio of 9:6:9.
-
-
¹³C NMR Analysis:
-
Expected Signals: Multiple signals in the aromatic region (125-145 ppm) for the biphenyl carbons, a signal around 58 ppm for the methylene carbons, and a signal around 18 ppm for the methyl carbons.
-
-
²⁹Si NMR Analysis:
-
Expected Signal: A single resonance peak characteristic of a tetra-substituted silicon in this environment. This is a key indicator of the silane's integrity.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy identifies the key functional groups within the molecule through their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: Acquire the spectrum on a neat liquid sample using a salt plate (NaCl or KBr).
-
Data Acquisition: Scan over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Bands:
-
~3050-3030 cm⁻¹: Aromatic C-H stretching.
-
~2975-2885 cm⁻¹: Aliphatic C-H stretching from the ethoxy groups.
-
~1600, 1485 cm⁻¹: Aromatic C=C ring stretching.
-
~1100-1070 cm⁻¹: Strong, broad Si-O-C stretching, a hallmark of alkoxysilanes.[9]
-
~960 cm⁻¹: Si-O-Et stretching.
-
~760, 695 cm⁻¹: C-H out-of-plane bending for the substituted phenyl rings.
-
-
Validation: The presence of a strong Si-O-C band and the absence of a broad -OH band (around 3400 cm⁻¹) confirms the compound is unhydrolyzed.
Part 5: Field-Proven Applications
The unique properties of [1,1'-Biphenyl]-4-yltriethoxysilane translate into several high-value applications, primarily centered on surface modification and the synthesis of advanced hybrid materials.
Application 1: Surface Modification and Adhesion Promotion
As a coupling agent, it dramatically improves the adhesion between inorganic substrates and organic polymers.[3] The biphenyl group can enhance compatibility with aromatic polymers like polystyrene or epoxies, while also imparting hydrophobicity and thermal stability to the surface.
Caption: Workflow for surface modification using [1,1'-Biphenyl]-4-yltriethoxysilane.
Application 2: Precursor for Hybrid Organic-Inorganic Materials
The molecule can be used as a monomer in sol-gel processes to create novel materials. Through controlled hydrolysis and condensation, it can form biphenylene-bridged silsesquioxanes—three-dimensional networks where the rigid biphenyl units are regularly incorporated into a silica-like matrix. These materials exhibit enhanced thermal stability and tailored optical or electronic properties.[10] For instance, they have been utilized to prepare specialized materials like helical silica nanotubes and nanoribbons.
Part 6: Safety, Handling, and Storage
Trustworthiness in the lab begins with safety. Proper handling of [1,1'-Biphenyl]-4-yltriethoxysilane is paramount to ensure both user safety and the integrity of the material.
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[3][11] Due to the biphenyl moiety, it should be treated as potentially toxic to aquatic life with long-lasting effects, and release to the environment must be avoided.[11]
-
Handling:
-
Storage:
-
Store in a tightly sealed container to prevent contact with atmospheric moisture.[12]
-
The storage area should be cool, dry, and well-ventilated.
-
For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).
-
Conclusion
[1,1'-Biphenyl]-4-yltriethoxysilane is a powerful and versatile molecule for materials science. Its defining characteristic is the synergistic combination of a robust, functional organic group with the versatile chemistry of an alkoxysilane. By understanding its fundamental physicochemical properties, reactivity, and analytical signatures, researchers can confidently employ it as a surface modifier, an adhesion promoter, and a building block for high-performance organic-inorganic hybrid materials, pushing the boundaries of what is possible in fields ranging from electronics to advanced coatings.
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